molecular formula C8H7F2NO B12514833 N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine

Cat. No.: B12514833
M. Wt: 171.14 g/mol
InChI Key: JRXOMHDOIJWJQP-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine is a chemical compound of significant interest in medicinal chemistry and antiviral research. It belongs to a class of molecules known as hydroxylamine derivatives, which are recognized for their ability to function as metal-chelating pharmacophores. This characteristic is particularly valuable in the design of enzyme inhibitors that target metalloenzymes. A prominent research application for compounds of this nature is the inhibition of viral ribonuclease H (RNase H) enzymes. For instance, related N-hydroxypyridinedione compounds have demonstrated potent activity as inhibitors of the Hepatitis B Virus (HBV) RNase H, an essential enzyme for viral replication. By chelating the two Mg²⁺ ions in the enzyme's active site, these inhibitors prevent the cleavage of the viral pgRNA template, thereby terminating the replication cycle and showing EC50 values in the low micromolar range with high selectivity indexes . This mechanism provides a promising therapeutic strategy distinct from current nucleos(t)ide analogs. Furthermore, the hydroxylamine functional group is a versatile synthetic intermediate. It can be utilized in the construction of various heterocyclic scaffolds, including pyrazoles, which are core structures in numerous bioactive molecules with documented insecticidal, fungicidal, and anticancer properties . Researchers can employ this compound as a key building block in multi-component reactions to develop new chemical entities for biological screening. This product is provided for research purposes in chemical biology, enzymology, and drug discovery. It is intended for laboratory use by qualified professionals only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXOMHDOIJWJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions with Aldehydes

The most plausible route involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine derivatives. This method is analogous to the synthesis of N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine, which employs condensation reactions under acidic or basic conditions.

Reaction Mechanism

  • Aldehyde Activation : 2,6-Difluorobenzaldehyde undergoes nucleophilic attack by hydroxylamine, forming an imine intermediate.
  • Dehydration : Water elimination yields the Schiff base (hydroxylamine derivative).

Critical Parameters

Parameter Optimal Range/Conditions Rationale
Solvent Methanol, ethanol, or THF Polar aprotic solvents enhance reaction kinetics.
Catalyst Acetic acid, POCl₃, or H₂SO₄ Protonation of carbonyl oxygen accelerates nucleophilic attack.
Temperature 25–80°C Higher temperatures reduce reaction times but may compromise selectivity.

Example Protocol

  • Step 1 : Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in methanol.
  • Step 2 : Add hydroxylamine hydrochloride (1.2 eq) and acetic acid (0.1 eq).
  • Step 3 : Reflux for 4–6 hours to drive imine formation.
  • Step 4 : Cool, filter, and recrystallize to isolate the product.

Catalytic Hydrogenation Approaches

Alternative methods involve reducing nitro precursors to hydroxylamine derivatives, though this is less common for aryl-substituted compounds. A continuous process using nitrate and hydrogen gas, as described in patent literature, could theoretically be adapted.

Key Challenges

  • Nitrate Concentration : Maintaining <1.0 mol/kg nitrate in the reaction zone to avoid crystallization issues.
  • Ammonia-to-Nitrate Ratio : A molar ratio of 2.2–7.0 is critical for efficient hydroxylamine formation.

Use of Hydroxylamine-O-Sulfonic Acid (HOSA)

HOSA, a strong electrophilic agent, has been used to introduce amines into aromatic systems. While primarily employed for nitrile synthesis, its potential for generating hydroxylamines via amination of aldehydes warrants exploration.

Proposed Method

  • Aldehyde Conversion : React 2,6-difluorobenzaldehyde with HOSA under basic conditions.
  • Work-Up : Neutralize excess HOSA and isolate the product via extraction and crystallization.

Advantages

  • High reactivity of HOSA enables reactions under mild conditions.
  • Minimal by-products due to selective electrophilic substitution.

Oxidation of Dialkylamines

A less conventional route involves oxidizing secondary amines with hydrogen peroxide in the presence of titanium-silicalite catalysts. This method, optimized for N,N-dialkylhydroxylamines, could be extended to aryl systems.

Reaction Setup

Component Quantity/Role
Dialkylamine Precursor 1.0 eq (e.g., N,N-diethylamine)
H₂O₂ 0.9–1.2 eq (30% aqueous solution)
Catalyst Titanium-silicalite (0.1–50 wt%)
Solvent Tert-butyl alcohol or alcohols

Yield Considerations

  • Conversion Efficiency : Up to 80% for dialkylamines, suggesting potential for aryl analogs.
  • Selectivity : Titanium-silicalite minimizes over-oxidation to nitro compounds.

Microwave-Assisted Synthesis

Emerging methodologies leveraging microwave irradiation could accelerate reaction rates. For example, reactions of hydroxylamine with aldehydes in polar solvents under microwave conditions have shown reduced reaction times (e.g., 30 minutes vs. hours).

Hypothetical Protocol

  • Mixing : Combine 2,6-difluorobenzaldehyde, hydroxylamine, and acetic acid in a microwave-safe vial.
  • Irradiation : Heat at 100–150°C for 15–30 minutes.
  • Purification : Recrystallize from ethyl acetate/hexane.

Expected Benefits

  • Energy Efficiency : Lower thermal input compared to traditional reflux methods.
  • Scalability : Compatible with continuous-flow reactors for industrial applications.

Comparative Analysis of Methods

Method Advantages Limitations
Condensation High yield, simple setup Requires anhydrous conditions
Catalytic Hydrogenation Continuous operation Limited aryl substrate compatibility
HOSA-Mediated Mild conditions, high selectivity Costly reagent, limited scalability
Oxidation Flexible substrate scope Requires specialized catalysts
Microwave-Assisted Rapid synthesis, energy-efficient Limited literature precedent

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Polyphenolic Hydrazide Derivatives (N-Substituted Benzohydrazides)

Example Compounds :

  • N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
  • N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
Feature Target Compound Polyphenolic Hydrazides
Core Structure Ethylidene hydroxylamine Benzohydrazide (hydrazide-linked to gallic acid)
Aromatic Substituents 2,6-Difluorophenyl Halogen/methoxy-substituted hydroxyphenyl (e.g., Br, Cl)
Functional Groups Hydroxylamine (–N–OH) Hydrazide (–CONH–N=C–) and phenolic (–OH) groups
Electronic Effects Electron-withdrawing (F) Electron-withdrawing (Br, Cl) or donating (OCH₃)
Potential Reactivity Likely redox-active due to –N–OH moiety Chelation via phenolic –OH; nucleophilic substitution at halogen sites

Key Differences :

  • The target’s hydroxylamine group is distinct from the hydrazide functionality in polyphenolic analogs, suggesting divergent reactivity (e.g., redox activity vs. chelation or nucleophilic substitution) .
  • Fluorine substituents may enhance metabolic stability and membrane permeability compared to polar hydroxyl or methoxy groups in hydrazide derivatives.

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

Example Compound :

  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl)
Feature Target Compound Dopamine HCl
Core Structure Ethylidene hydroxylamine Phenethylamine (ethylamine backbone)
Aromatic Substituents 2,6-Difluorophenyl 3,4-Dihydroxyphenyl (catechol group)
Functional Groups Hydroxylamine (–N–OH) Amine (–NH₂) and phenolic (–OH) groups
Polarity Moderate (fluorine reduces polarity) High (due to –OH and –NH₃⁺Cl⁻)
Biological Relevance Not specified in evidence Neurotransmitter; binds adrenergic/dopaminergic receptors

Key Differences :

  • Hydroxylamine’s –N–OH group may confer metal-chelating or radical-scavenging properties, unlike dopamine’s primary amine.

Acetamide Derivatives (Pharmacopeial Compounds)

Example Compounds :

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Feature Target Compound Acetamide Derivatives
Core Structure Ethylidene hydroxylamine Branched acetamide with stereochemical complexity
Functional Groups Hydroxylamine (–N–OH) Acetamide (–NHCO–) and hydroxy/phenoxy groups
Stability Potentially reactive (–N–OH) High (amide bonds resist hydrolysis)
Pharmacological Role Not specified in evidence Antibacterial or antifungal applications (inferred)

Key Differences :

  • The target’s hydroxylamine group is more reactive than the stable acetamide linkage, limiting its utility in long-term therapeutic formulations .
  • Stereochemical complexity in acetamide derivatives may enhance target specificity, whereas the planar difluorophenyl group in the target compound could favor broad interactions.

Biological Activity

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to an ethylidene moiety with a 2,6-difluorophenyl substituent. The molecular formula is C9H9F2N1O1C_{9}H_{9}F_{2}N_{1}O_{1}, and it has a molecular weight of approximately 218.20 g/mol. The presence of the difluorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Reacting hydroxylamine with appropriate aldehydes or ketones.
  • Reduction Reactions : Utilizing reducing agents to convert nitro or oxime derivatives into hydroxylamines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Hydroxylamines are known to act as inhibitors for various enzymes. This compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antibacterial activity, making this compound a candidate for further investigation in treating bacterial infections .
  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, indicating potential use in combating oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects may involve:

  • Covalent Bonding : The hydroxylamine group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
  • Metal Ion Interaction : The oxime structure can chelate metal ions, which may be crucial for the activity of certain metalloenzymes .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of hydroxylamines:

  • Antibacterial Activity : A study demonstrated that similar hydroxylamine derivatives exhibited significant antibacterial effects against Staphylococcus aureus, suggesting that this compound could have similar properties .
  • Inhibition Studies : Research indicated that hydroxylamines could inhibit specific enzymes related to cancer progression and inflammation. This suggests a potential role for this compound in therapeutic interventions for these conditions .
  • Oxidative Stress Models : In vitro studies have shown that hydroxylamines can reduce oxidative stress markers in cellular models, supporting their use in neurodegenerative disease research .

Applications in Drug Development

Given its biological activity, this compound holds promise as a lead compound for drug development targeting:

  • Bacterial Infections : Its potential antimicrobial properties could be harnessed to develop new antibiotics.
  • Oxidative Stress Disorders : Its antioxidant capabilities may be beneficial in formulating treatments for diseases linked to oxidative damage.

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